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Compound of Interest

4-bromo-n-
Compound Name:
isopropylbenzenesulfonamide

Cat. No. B161903

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a
detailed synthetic protocol for 4-bromo-N-isopropylbenzenesulfonamide (CAS No. 1984-27-
6), a key intermediate in medicinal chemistry and organic synthesis.

Core Spectroscopic Data

While a complete public database of the spectra for 4-bromo-N-
isopropylbenzenesulfonamide is not readily available, the following tables summarize the
expected and reported spectroscopic characteristics based on its chemical structure and data
from commercial suppliers. Actual spectra are typically available upon request from suppliers
such as Pharmaffiliates.

Table 1: Physical and Molecular Properties
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Property Value

CAS Number 1984-27-6
Molecular Formula CoH12BrNO:2S
Molecular Weight 278.17 g/mol
Melting Point 87-89 °C

Table 2: Expected *H NMR Spectroscopic Data (Solvent: CDClIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic H (ortho to
~7.75 Doublet 2H
SO2NH)
Aromatic H (ortho to
~7.65 Doublet 2H
Br)
~4.80 Broad singlet 1H NH
~ 3.50 Septet 1H CH(CHs)2
~1.15 Doublet 6H CH(CHs)2
Table 3: Expected 3C NMR Spectroscopic Data (Solvent: CDCIs)
Chemical Shift (6, ppm) Assignment
~ 140 Aromatic C-S
~ 132 Aromatic C-H
~ 129 Aromatic C-Br
~ 128 Aromatic C-H
~ 49 CH(CHs)2
~ 23 CH(CHs)2
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Table 4: Expected FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm~?)

Assignment

~ 3250 N-H stretch

~ 3100-3000 Aromatic C-H stretch

~ 2980-2850 Aliphatic C-H stretch

~1330 & 1160 Asymmetric & Symmetric S=O stretch
~ 1090 S-N stretch

~ 1010 C-Br stretch

~ 825 p-disubstituted benzene C-H bend

Table 5: Expected Mass Spectrometry Data (Electron lonization)

m/z Assignment

2771279 [M]* (presence of Br isotopes)
262/264 [M - CHs]*

236/238 [M - CsHe]*

155/157 [BrCeHa]*

Experimental Protocols

The synthesis of 4-bromo-N-isopropylbenzenesulfonamide is typically achieved through a

two-step process, starting from bromobenzene.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This procedure involves the chlorosulfonation of bromobenzene.

Materials:
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e Bromobenzene

e Chlorosulfonic acid

Procedure:

In a round-bottom flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic
acid (5 equivalents) to 0-5 °C in an ice bath.

o Slowly add bromobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid,
maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved and should
be trapped.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and then heat at 60-70 °C for 1-2 hours until the evolution of HCI ceases.

o Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

e The solid 4-bromobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum
filtration and wash thoroughly with cold water.

e Dry the product in a desiccator over phosphorus pentoxide. The crude product can be used
directly in the next step or recrystallized from a suitable solvent like hexane.

Step 2: Synthesis of 4-bromo-N-
isopropylbenzenesulfonamide

This step involves the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine.

Materials:

4-Bromobenzenesulfonyl chloride

Isopropylamine

Dichloromethane (or other suitable inert solvent)

Aqueous sodium bicarbonate solution (saturated)
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Procedure:

o Dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-
bottom flask.

» In a separate flask, prepare a solution of isopropylamine (2-3 equivalents) in
dichloromethane.

¢ Cool the 4-bromobenzenesulfonyl chloride solution in an ice bath.

o Slowly add the isopropylamine solution dropwise to the stirred solution of the sulfonyl
chloride.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

e Monitor the reaction progress by thin-layer chromatography.

o Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate
solution, followed by water and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

o Purify the crude 4-bromo-N-isopropylbenzenesulfonamide by recrystallization from a
suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and
characterization of 4-bromo-N-isopropylbenzenesulfonamide.
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Caption: Synthetic pathway for 4-bromo-N-isopropylbenzenesulfonamide.
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Caption: Workflow for spectroscopic characterization.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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